molecular formula C20H27N5O B7099976 N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide

Cat. No.: B7099976
M. Wt: 353.5 g/mol
InChI Key: YSPJRBRSVDKJFV-UHFFFAOYSA-N
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Description

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a pyridine moiety, and a diazirine group, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-2-3-10-20(23-24-20)11-8-19(26)22-16-17-9-12-21-18(15-17)25-13-6-4-5-7-14-25/h1,9,12,15H,3-8,10-11,13-14,16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPJRBRSVDKJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1(N=N1)CCC(=O)NCC2=CC(=NC=C2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the azepane and pyridine intermediates These intermediates are then coupled through a series of reactions, including alkylation and amide bond formation

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azepane nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a photoreactive probe in studying molecular interactions.

    Biology: Employed in photoaffinity labeling to identify protein-ligand interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine group, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds, thereby modifying the target molecule. This property makes it a valuable tool in studying molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-3-(3-but-3-ynyldiazirin-3-yl)propanamide: shares similarities with other diazirine-containing compounds, such as:

Uniqueness

What sets this compound apart is its combination of an azepane ring, a pyridine moiety, and a diazirine group. This unique structure allows it to interact with a wide range of molecular targets and makes it particularly useful in photoreactive studies.

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